Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold is widely explored in medicinal chemistry, especially for developing kinase inhibitors. The presence of a halogenated phenyl ring and a chlorine atom in the query compound suggests potential for targeting kinases [, , , , , , ].
Anticancer Agents: Many pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity [, , , , , , , , , , ]. The query compound, with its halogenated aryl substituents, could be investigated for similar properties.
Antiviral Agents: Some pyrrolo[2,3-d]pyrimidine derivatives have shown antiviral activity, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV) [, ].
Compound Description: This compound features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, similar to the target compound. It was synthesized and characterized spectrally, with subsequent docking studies performed. []
Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), developed by GlaxoSmithKline. This compound exhibits promising activity against various endoplasmic reticulum stress-related diseases. []
Compound Description: This research investigates a 7-carbapurine moiety linked to 2-deoxy-2-fluoro-β-d-ribose. The study focuses on structural analysis, particularly the conformation and bond lengths within the molecule, as well as its crystal packing behavior influenced by hydrogen bonding. []
Compound Description: This compound, bearing a pyrrolo[2,3-d]pyrimidine scaffold, was synthesized via a reaction with 2-(1H-imidazol-4-yl)-N-methylethanamine. []
Compound Description: This study focuses on N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives designed as inhibitors for NF-κB inducing kinase (NIK), aiming to treat psoriasis. These derivatives exhibit potent NIK inhibitory activity and effectively alleviate psoriasis symptoms in mice models. []
Compound Description: PF-06459988 is a third-generation, irreversible inhibitor targeting T790M-containing EGFR mutants, developed by Pfizer. It demonstrates high potency and selectivity for these mutants, offering a potential therapeutic strategy for resistant cancers. []
Compound Description: This compound, an N(9)-functionalized 7-deazapurine, was synthesized via regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Its logP values were calculated alongside a series of N(9)-functionalized purines and their isosteres. []
Compound Description: This bischlorinated deazaguanine, a modified DNA base recognized by the DNA repair enzyme MGMT, was successfully synthesized. Its significance lies in its potential to induce DNA damage and trigger repair mechanisms. []
Compound Description: This compound acts as an antitumor agent by primarily targeting thymidylate synthase. Unlike traditional antifolates, it focuses on thymidylate synthase inhibition rather than interfering with purine synthesis. []
Compound Description: Developed by Pfizer, PF-06447475 acts as a highly potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor. This compound shows promise for treating Parkinson's disease by targeting the LRRK2 kinase. []
Compound Description: PF-06651600 is the first orally active and highly selective JAK3 inhibitor, developed by Pfizer. It achieves its selectivity through covalent interaction with Cys-909 in JAK3. []
Compound Description: This study focuses on a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines designed as dual inhibitors of Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR). The study investigates their potential as anticancer agents. []
Compound Description: This research focuses on a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors based on the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3- d]pyrimidin-4-amine scaffold. These derivatives demonstrated potent RIPK1 inhibition and significant antimetastatic activity. []
Compound Description: Ara-Tubercidin, a nucleoside analog, distinguishes itself by being resistant to deamination by adenosine deaminase, unlike the structurally similar Ara-A. []
Compound Description: This compound, a potential antimalarial drug, is structurally analyzed in its monohydrate form. The study highlights the impact of the water molecule on its melting point and describes its crystal structure. []
Compound Description: Developed as a selective JAK1 inhibitor, this compound showcases promising in vitro and in vivo efficacy in rheumatoid arthritis models. []
Compound Description: This study delves into the distinct binding mechanisms and activities of the two enantiomers of a potent irreversible covalent inhibitor targeting the oncogenic fibroblast growth factor receptor 4 (FGFR4). []
Compound Description: This acycloguanosine analog, structurally similar to the antiviral acycloguanosine, is anticipated to exhibit antiviral activity due to its potential for phosphorylation by thymidine kinases. []
19. 7-Desaza-2′-desoxyxanthosin and 7-Desaza-2′-desoxyspongosin []
Compound Description: This study explores the synthesis of these two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, highlighting their potential as antimetabolites in biological systems. []
Compound Description: These novel carbocyclic analogs of 7-deazaguanosine, particularly compounds 10a and 10b, exhibit selective antiviral activity against HSV1 and HSV2 in cell culture. []
Compound Description: This compound, a functionalized derivative of the nucleoside antibiotic tubercidin, was synthesized through regioselective N-alkylation and subsequent modifications. []
22. 7-Substituted Derivatives of N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid (ALIMTA) []
Compound Description: This study describes a synthetic method for preparing a series of N-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, expanding the chemical diversity within this compound class. []
24. 7H-Pyrrolo[2,3-d]pyrimidin-4-amines []
Compound Description: This study introduces a one-step synthesis for various substituted 7H-Pyrrolo[2,3-d]pyrimidin-4-amines, exploring their potential as pesticides. []
25. Pyrrolo[2,3-d]pyrimidine Analogues of N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-propyl]benzoyl}-L-glutamic acid (TNP-351) []
Compound Description: This research investigates the synthesis and anticancer activity of two three-atom-bridged analogs of the potent antitumor agent TNP-351. These analogs offer structural variations within the pyrrolo[2,3-d]pyrimidine class for enhanced anticancer activity. []
Compound Description: This research focuses on an amorphous form of this compound for potential use in treating or preventing cancer, particularly solid tumors and hematological cancers. []
Compound Description: This study investigates a series of N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids, revealing their potent cytotoxic activity against human leukemic cells in culture. []
Compound Description: This compound's crystal structure is analyzed, revealing complex sheets formed by multiple hydrogen bonds, providing insight into its solid-state interactions. []
Compound Description: This study focuses on an efficient and environmentally friendly synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a valuable intermediate in organic synthesis. []
Compound Description: This study involves characterizing a series of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines using various NMR techniques, highlighting their structural features. []
Compound Description: This research focuses on the structural elucidation of a ribofuranosyl-pyrrolo derivative, highlighting its conformational features and crystal packing arrangement influenced by hydrogen bonding. []
32. 5-Alkynyl-4-chloro- and 4-alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones []
Compound Description: This study introduces a novel synthetic pathway for synthesizing 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones and their regioisomers, utilizing 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazinones as key starting materials. []
Compound Description: This study reports the crystal structure of a complex heterocyclic compound, highlighting the conformation of the piperidine ring and the presence of water-mediated intermolecular hydrogen bonds. []
Compound Description: This research investigates various crystalline forms of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, focusing on their pharmaceutical potential and methods of use in cancer treatment. []
Compound Description: This research explores the phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine to synthesize 2-deoxy-β-D-ribofuranosides related to 2′-deoxy-7-carbaguanosine. This study highlights the challenges posed by alkali-labile protecting groups and introduces solid–liquid phase-transfer glycosylation as a solution. []
Compound Description: This study focuses on the favored O-glycosidic bond formation during the ribosylation of 5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, highlighting the regioselectivity of this reaction. []
Compound Description: This study investigates the synthesis of Ara-Tubercidin and its 5′-phosphates using phase-transfer glycosylation of 4-Amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine as a key step. []
Compound Description: This research describes the synthesis of a regioisomer of LY231514, a potent thymidylate synthase (TS) inhibitor and antitumor agent. The study investigates the impact of shifting the ethanobenzoylglutamate moiety to the 6-position of the pyrrolopyrimidine ring system, resulting in complete loss of biological activity. []
Compound Description: This study focuses on benzoyl ring-halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of thymidylate synthase (TS) and antitumor agents. The study highlights the potency of these compounds as TS inhibitors and their ability to circumvent resistance and toxicity associated with clinically used folate-based TS inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.